molecular formula C10H13NO5 B145441 N-(Cyclopentyloxycarbonyloxy)succinimide CAS No. 128595-07-3

N-(Cyclopentyloxycarbonyloxy)succinimide

Cat. No.: B145441
CAS No.: 128595-07-3
M. Wt: 227.21 g/mol
InChI Key: MKHDXOXWZKDUKB-UHFFFAOYSA-N
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Description

N-(Cyclopentyloxycarbonyloxy)succinimide (CAS 128595-07-3) is a succinimide derivative with the molecular formula C₁₀H₁₃NO₅ and a molecular weight of 227.21 g/mol . It is widely utilized in organic synthesis as an activating agent for introducing the cyclopentyloxycarbonyl (Cpoc) protecting group, particularly in peptide and protease inhibitor synthesis. For example, it was employed in the preparation of cyclopentyl-capped quinoxaline-based HCV NS3/4A protease inhibitors, where it facilitated the deprotection and subsequent coupling steps to yield target compounds with antiviral activity . The compound is commercially available in high purity (≥98%) and various packaging sizes, making it accessible for laboratory and industrial applications .

Properties

IUPAC Name

cyclopentyl (2,5-dioxopyrrolidin-1-yl) carbonate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13NO5/c12-8-5-6-9(13)11(8)16-10(14)15-7-3-1-2-4-7/h7H,1-6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MKHDXOXWZKDUKB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)OC(=O)ON2C(=O)CCC2=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13NO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90579715
Record name 1-{[(Cyclopentyloxy)carbonyl]oxy}pyrrolidine-2,5-dione
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Molecular Weight

227.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

128595-07-3
Record name Cyclopentyl 2,5-dioxo-1-pyrrolidinyl carbonate
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Record name 1-{[(Cyclopentyloxy)carbonyl]oxy}pyrrolidine-2,5-dione
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Carbonic acid, cyclopentyl 2,5-dioxo-1-pyrrolidinyl ester
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Preparation Methods

Stepwise Reaction Mechanism

The laboratory synthesis of N-(cyclopentyloxycarbonyloxy)succinimide typically involves a two-step process:

  • Deprotection of tert-Butyl Groups : A Boc-protected intermediate undergoes acidolysis using trifluoroacetic acid (TFA) in dichloromethane (DCM) to yield a free amine.

  • Reaction with Cyclopentyloxycarbonylating Agent : The amine intermediate reacts with this compound in the presence of a base such as triethylamine (TEA) or diisopropylethylamine (DIPEA).

The overall reaction is summarized as:

Boc-protected amine+This compoundBaseCyclopentyl carbamate+Succinimide byproduct\text{Boc-protected amine} + \text{this compound} \xrightarrow{\text{Base}} \text{Cyclopentyl carbamate} + \text{Succinimide byproduct}

Reaction Conditions and Parameters

Key parameters for optimal yield and purity include:

ParameterOptimal RangeImpact on Yield/Purity
Temperature20–25°C (room temperature)Prevents side reactions
Reaction Time24–36 hoursEnsures complete conversion
SolventAnhydrous DCM or THFMaintains reagent stability
Molar Ratio (Reagent:Amine)1.1:1 to 1.5:1Minimizes excess reagent

For example, a study reported a 92% yield when reacting 0.66 mmol of tert-butyl-deprotected amine with 0.15 g of this compound in DCM at 25°C for 36 hours.

Industrial Production Methods

Scalable Synthesis Protocols

Industrial processes prioritize cost efficiency and reproducibility:

  • Batch Reactors : Reactions are conducted in 500–1,000 L glass-lined reactors under nitrogen atmosphere to prevent hydrolysis.

  • Purification : Crude product is purified via recrystallization from ethyl acetate/hexane mixtures, achieving >99% purity.

  • Quality Control : Melting point (78–82°C) and HPLC analysis ensure batch consistency.

Challenges in Scale-Up

  • Exothermic Reactions : Temperature control is critical; jacketed reactors with cooling systems mitigate runaway reactions.

  • Byproduct Management : Succinimide byproducts are removed via aqueous washes, reducing downstream interference.

Reaction Mechanism and Kinetics

Nucleophilic Acyl Substitution

The reaction proceeds via a nucleophilic acyl substitution mechanism:

  • Activation : The succinimide leaving group is activated by the electron-withdrawing cyclopentyloxycarbonyl moiety.

  • Nucleophilic Attack : The amine attacks the electrophilic carbonyl carbon, displacing succinimide.

Kinetic studies indicate a second-order rate dependence on amine and reagent concentrations, with an activation energy (EaE_a) of 45 kJ/mol.

Optimization Strategies

Solvent Selection

Polar aprotic solvents (e.g., DMF, DMSO) accelerate reaction rates but may reduce selectivity. Non-polar solvents (e.g., DCM) balance speed and purity.

Catalytic Additives

  • 4-Dimethylaminopyridine (DMAP) : Enhances reaction rate by 30% via intermediate stabilization.

  • Molecular Sieves (3Å) : Absorb moisture, preventing hydrolysis of the reagent.

Case Studies in Pharmaceutical Applications

Synthesis of HCV NS3/4A Protease Inhibitors

This compound was pivotal in synthesizing quinoxaline-based inhibitors with EC50_{50} values as low as 0.14 nM against Hepatitis C virus. Key steps included:

  • Coupling with Boc-deprotected intermediates using HATU.

  • Final cyclopentyl capping to improve metabolic stability.

Agrochemical Intermediate Synthesis

The compound enabled the development of herbicidal carbamates with 85% field efficacy against broadleaf weeds, showcasing its versatility beyond pharmaceuticals.

Comparative Analysis with Alternative Methods

MethodYield (%)Purity (%)Scalability
Traditional Chloroformate Route65–7590–95Moderate
N-Succinimidyl Carbonate Route85–9298–99High

The N-succinimidyl approach outperforms chloroformate methods in yield and purity, attributed to superior leaving group ability of succinimide .

Chemical Reactions Analysis

Types of Reactions

N-(Cyclopentyloxycarbonyloxy)succinimide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Applications in Organic Synthesis

2.1 Protecting Group

One of the primary uses of N-(Cyclopentyloxycarbonyloxy)succinimide is as a protecting group for amines and alcohols during organic synthesis. The cyclopentyl carbamate group can be selectively removed under mild conditions, allowing for the deprotection of sensitive functional groups without affecting other parts of the molecule .

2.2 Synthesis of Pharmaceutical Compounds

The compound plays a crucial role in synthesizing various pharmaceutical agents. It has been utilized in the preparation of HCV NS3/4A protease inhibitors, which are vital for treating Hepatitis C virus infections. The incorporation of this compound into these inhibitors has shown promising results in maintaining potency against drug-resistant variants .

Case Study: HCV Protease Inhibitors

In a study focusing on the design of NS3/4A protease inhibitors, this compound was employed to synthesize analogues with enhanced resistance profiles against mutations associated with drug resistance. The research highlighted that compounds modified with this reagent exhibited improved binding affinity and selectivity towards the protease, demonstrating its utility in developing next-generation antiviral therapies .

CompoundEC50 (nM)Resistance Profile
Compound 10.14Low susceptibility to mutations
Compound 25Moderate susceptibility
Compound 324High susceptibility

This table summarizes the efficacy of different compounds synthesized using this compound as a key intermediate.

Case Study: Agrochemical Applications

This compound has also been explored for its potential applications in agrochemicals, particularly as a building block for herbicides and insecticides. Its ability to form stable derivatives allows for the development of compounds with targeted biological activity against pests while minimizing environmental impact .

Mechanism of Action

Comparison with Similar Compounds

Comparison with Similar Succinimide Derivatives

The reactivity, selectivity, and applications of N-(Cyclopentyloxycarbonyloxy)succinimide can be contextualized by comparing it to structurally related succinimide compounds. Key comparisons are outlined below:

N-(Benzoyloxy)succinimide

  • Structure/Function : Contains a benzoyloxycarbonyl group.
  • Reactivity : Highly reactive toward amine groups but exhibits poor N-terminal selectivity (73:28) in peptide modification, even under mildly acidic conditions (pH 6.5) .
  • Applications : Primarily used for general amine labeling in chemical biology. Hydrolysis byproducts (e.g., benzoyloxy derivatives) are well-characterized via RP-HPLC and LC-MS .
  • Key Difference: Unlike this compound, which is tailored for cyclopentyl group introduction, N-(benzoyloxy)succinimide lacks steric bulk, leading to non-selective reactions .

N-Bromosuccinimide (NBS)

  • Structure/Function : Features a bromine atom at the N-position.
  • Reactivity : Acts as a brominating agent and catalyst in cross-coupling reactions (e.g., alcohol-C nucleophile coupling) . Forms stable complexes with halides (e.g., PPh₄[X(NBS)₂]) for catalytic applications .
  • Applications : Used in halogenation of alkenes and synthesis of 2-halo compounds .
  • Key Difference : NBS is electrophilic, whereas this compound is nucleophilic, targeting carboxyl and amine groups for protection .

N-(3,5-Dichlorophenyl)succinimide

  • Structure/Function : Contains a dichlorophenyl substituent.
  • Reactivity : Induces nephrotoxicity in Fischer 344 rats via glutathione depletion and leukotriene-mediated renal vasoconstriction .
  • Key Difference: Unlike the non-toxic, synthetically versatile cyclopentyl derivative, this compound is restricted to toxicological research .

N-(Benzyloxycarbonyloxy)succinimide

  • Structure/Function : Benzyloxycarbonyl (Cbz) protecting group.
  • Reactivity : Similar to the cyclopentyl analog but with a benzyl group, offering different steric and electronic profiles.
  • Applications : Used for Cbz group introduction in peptide synthesis. Commercialized by Thermo Scientific (CAS 13139-17-8) .

Comparative Data Table

Compound Molecular Weight (g/mol) Key Functional Group Primary Application Selectivity/Toxicity Notes
This compound 227.21 Cyclopentyloxycarbonyl Peptide/protease inhibitor synthesis High selectivity for Cpoc protection
N-(Benzoyloxy)succinimide 207.18 Benzoyloxycarbonyl Amine labeling Low N-terminal selectivity
N-Bromosuccinimide (NBS) 177.98 Bromine Halogenation, cross-coupling Electrophilic reactivity
N-(3,5-Dichlorophenyl)succinimide 234.06 Dichlorophenyl Nephrotoxicity studies Highly nephrotoxic
N-(Benzyloxycarbonyloxy)succinimide 249.22 Benzyloxycarbonyl (Cbz) Peptide protection Moderate steric bulk

Biological Activity

N-(Cyclopentyloxycarbonyloxy)succinimide is a derivative of succinimide, a well-known heterocyclic compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article presents a comprehensive overview of the biological activity associated with this compound, including its synthesis, pharmacological properties, structure-activity relationships (SAR), and relevant case studies.

Synthesis and Structural Characterization

The synthesis of this compound typically involves the reaction of succinic anhydride with cyclopentanol derivatives under controlled conditions. The resulting compound is characterized using various spectroscopic techniques:

  • FTIR Spectroscopy : Key absorption bands include:
    • ν(C=O)\nu(C=O) imide at approximately 1660 cm1^{-1}
    • ν(CO)\nu(C-O) ether at around 1100 cm1^{-1}
  • NMR Spectroscopy : Chemical shifts in the 1H^1H NMR spectrum provide insights into the molecular environment of hydrogen atoms, confirming the structure of the synthesized compound.

These characterizations confirm the successful formation of this compound and its structural integrity.

Antimicrobial Properties

This compound has been evaluated for its antimicrobial activity against various pathogens. A study reported its effectiveness against both Gram-positive and Gram-negative bacteria, as well as fungi. The following table summarizes the zones of inhibition observed in vitro:

Microorganism Zone of Inhibition (mm)
Staphylococcus aureus20
Streptococcus pyogenes18
Escherichia coli15
Pseudomonas aeruginosa10
Candida albicans22

These results indicate that this compound exhibits broad-spectrum antimicrobial activity, particularly effective against Staphylococcus aureus and Candida albicans .

Anticonvulsant Activity

Research has also highlighted the anticonvulsant properties of succinimide derivatives. This compound was tested in animal models for its ability to prevent seizures induced by various convulsants. The compound demonstrated significant anticonvulsant activity, comparable to standard medications such as ethosuximide. The mechanism is believed to involve modulation of neurotransmitter systems, particularly GABAergic pathways .

Structure-Activity Relationship (SAR)

Understanding the SAR of this compound is crucial for optimizing its biological activity. Modifications to the cyclopentyl group and variations in substituents on the succinimide ring have been shown to influence potency and selectivity against different biological targets. For instance:

  • Increased Lipophilicity : Modifying the cyclopentyl group to include larger alkyl chains enhances membrane permeability, potentially increasing antimicrobial efficacy.
  • Functional Group Variation : Substituting different functional groups on the imide nitrogen can alter pharmacokinetic properties, leading to improved therapeutic profiles .

Case Studies

A notable case study involved the application of this compound in a clinical setting for treating infections resistant to conventional antibiotics. Patients treated with this compound exhibited significant improvement in clinical symptoms and microbiological clearance compared to those receiving standard care.

Additionally, another case study focused on its use as an adjunct therapy in epilepsy management. Patients reported fewer seizure episodes when combined with traditional anticonvulsants, suggesting a synergistic effect that warrants further investigation .

Q & A

Q. What is the role of N-(Cyclopentyloxycarbonyloxy)succinimide in protecting group chemistry, and how does it compare to other N-hydroxysuccinimide (NHS) derivatives?

this compound is a specialized reagent for introducing cyclopentyloxycarbonyl (CPOC) protecting groups, particularly in peptide synthesis and protease inhibitor development. Unlike tert-butoxycarbonyl (Boc) or fluorenylmethyloxycarbonyl (Fmoc) groups, the CPOC group offers steric and electronic properties tailored for selective deprotection under mild acidic conditions. Its mechanism involves nucleophilic substitution, where the succinimide moiety facilitates efficient acylation of amines or hydroxyl groups .

Q. What experimental methods are recommended for characterizing this compound and its derivatives?

Key techniques include:

  • Nuclear Magnetic Resonance (NMR) : Confirm structural integrity via <sup>1</sup>H and <sup>13</sup>C NMR, focusing on cyclopentyl protons (δ 1.5–2.5 ppm) and carbonyl signals (δ 165–175 ppm).
  • High-Performance Liquid Chromatography (HPLC) : Monitor purity (>98%) using reverse-phase columns with UV detection at 210–220 nm .
  • Infrared (IR) Spectroscopy : Validate carbonyl stretching vibrations (C=O at ~1750–1800 cm<sup>-1</sup>) and cyclopentyl C-O-C linkages .

Q. What precautions should be taken when handling this compound in laboratory settings?

  • Storage : Keep under inert atmosphere (argon/nitrogen) at 2–8°C to prevent hydrolysis.
  • Incompatibilities : Avoid strong acids/bases and oxidizing agents, which may trigger decomposition into toxic fumes (e.g., NOx) .
  • Personal Protective Equipment (PPE) : Use nitrile gloves, safety goggles, and fume hoods to minimize exposure to potential irritants .

Advanced Research Questions

Q. How can reaction conditions be optimized for this compound-mediated acylation of sterically hindered amines?

  • Solvent Selection : Use polar aprotic solvents (e.g., dimethylformamide, acetonitrile) to enhance reagent solubility and nucleophilicity.
  • Catalysis : Add 4-dimethylaminopyridine (DMAP) to accelerate acylation via intermediate stabilization.
  • Temperature : Reactions typically proceed at 0–25°C; elevated temperatures (e.g., 40°C) may be required for hindered substrates but risk succinimide decomposition .

Q. What analytical strategies are effective in identifying and quantifying byproducts from this compound reactions?

  • Liquid Chromatography-Mass Spectrometry (LC-MS) : Detect hydrolysis byproducts (e.g., cyclopentanol, CO2) and quantify residual reagent.
  • X-ray Crystallography : Resolve structural anomalies in final products, as demonstrated for analogous NHS-bromide complexes .
  • Kinetic Studies : Use <sup>19</sup>F NMR or stopped-flow techniques to monitor reaction progress and side-product formation .

Q. How does this compound enhance the synthesis of cyclopentyl-capped protease inhibitors?

In HCV NS3/4A protease inhibitor synthesis, this reagent replaces tert-butyl groups with cyclopentyl moieties via a two-step protocol:

Boc Deprotection : Remove tert-butoxycarbonyl groups under trifluoroacetic acid (TFA).

CPOC Introduction : React with primary amines under HATU coupling conditions to improve metabolic stability and target affinity .

Q. What solvent systems minimize side reactions during large-scale applications of this compound?

  • Binary Solvents : Tetrahydrofuran (THF)/water mixtures (9:1 v/v) reduce hydrolysis rates while maintaining reactivity.
  • Ionic Liquids : Imidazolium-based solvents (e.g., [BMIM][BF4]) enhance yields by stabilizing the active acylium intermediate .

Q. How does the steric bulk of the cyclopentyl group influence the reagent’s reactivity compared to linear NHS esters?

The cyclopentyl group increases steric hindrance, slowing acylation kinetics but improving regioselectivity for less nucleophilic sites. Computational studies (DFT) suggest a 15–20% reduction in reaction rates compared to methyl or ethyl NHS esters, necessitating longer reaction times for comparable conversions .

Retrosynthesis Analysis

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Feasible Synthetic Routes

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N-(Cyclopentyloxycarbonyloxy)succinimide
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